molecular formula C14H21NOS B5510182 N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide

Cat. No.: B5510182
M. Wt: 251.39 g/mol
InChI Key: ATTJZXSKLQSKSK-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers for electronic devices.

    Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide typically involves the reaction of cyclohexylamine, ethylamine, and 2-thiopheneacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:

    Cyclohexylamine and Ethylamine Reaction: Cyclohexylamine and ethylamine are reacted with 2-thiopheneacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Amide Bond Formation: The reaction mixture is heated to promote the formation of the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethyl-2-(2-thienyl)urea
  • N-cyclohexyl-N-ethyl-2-(2-thienyl)carbamate
  • N-cyclohexyl-N-ethyl-2-(2-thienyl)thiourea

Uniqueness

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, the acetamide derivative exhibits different reactivity and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h6,9-10,12H,2-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTJZXSKLQSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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